molecular formula C26H30N4O3S B2517592 2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1111163-97-3

2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2517592
CAS No.: 1111163-97-3
M. Wt: 478.61
InChI Key: ZRANAKGGMILGHM-UHFFFAOYSA-N
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Description

2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a novel and potent ATP-competitive inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21, the Down syndrome critical region, and is implicated in multiple pathological and developmental processes. This compound demonstrates high selectivity and potency against DYRK1A, making it an essential research tool for probing the kinase's role in neuronal differentiation and synaptic plasticity , as well as in the pathogenesis of neurodegenerative conditions like Alzheimer's disease. Its mechanism involves attenuating the phosphorylation of key DYRK1A substrates, such as transcription factors and tau protein, thereby modulating downstream signaling cascades. Beyond neuroscience, this inhibitor is critically valuable in diabetes research, as DYRK1A inhibition is known to promote the proliferation of pancreatic beta-cells, offering a potential therapeutic avenue for regenerative treatments. Researchers can utilize this high-purity compound to investigate cell cycle regulation, genomic stability, and the molecular underpinnings of cognitive disorders linked to DYRK1A dysregulation. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S/c1-16-11-17(2)24(18(3)12-16)28-23(31)15-34-26-27-21-9-10-30(14-20(21)25(32)29-26)13-19-7-5-6-8-22(19)33-4/h5-8,11-12H,9-10,13-15H2,1-4H3,(H,28,31)(H,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRANAKGGMILGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4OC)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[4,3-d]pyrimidine core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl derivative reacts with the pyrido[4,3-d]pyrimidine core.

    Attachment of the Trimethylphenylacetamide Moiety: The final step involves the coupling of the trimethylphenylacetamide moiety to the intermediate compound, typically through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter their signaling pathways.

    Affecting Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous pyrimidine-acetamide derivatives, focusing on structural features, synthesis, and inferred pharmacological properties.

Pharmacological and Physicochemical Insights

  • Bioactivity Potential: While direct data for the target compound is lacking, analogs with nitro, chloro, or trifluoromethyl groups demonstrate cytotoxic or enzyme-inhibitory properties . The mesityl group may confer metabolic stability, as methyl groups are less prone to oxidative metabolism than halogens or nitro groups .
  • Ferroptosis Induction: highlights thieno-pyrimidin derivatives as ferroptosis inducers in oral squamous cell carcinoma (OSCC). The target compound’s pyrido-pyrimidin core may share similar redox-modulating capabilities .

Biological Activity

The compound 2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide represents a significant class of pyrido[4,3-d]pyrimidine derivatives that have garnered attention for their potential biological activities. This article aims to explore the compound's biological properties through detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O4SC_{25}H_{28}N_{4}O_{4}S with a molecular weight of approximately 480.58 g/mol. The structure features a pyrido[4,3-d]pyrimidine core that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC25H28N4O4S
Molecular Weight480.58 g/mol
Purity≥ 95%

Antimicrobial Activity

Research has indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives of pyrido[4,3-d]pyrimidine have demonstrated effectiveness against various bacterial strains. A study showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria as well as mycobacteria .

Anticancer Potential

Pyrido[4,3-d]pyrimidines have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting critical signaling pathways. For example, compounds targeting dihydrofolate reductase (DHFR) have been noted for their potential in cancer therapy due to their role in folate metabolism .

Enzyme Inhibition

The compound is believed to act as an enzyme inhibitor. In particular, its structural similarity to known inhibitors suggests potential activity against various kinases and other enzymes involved in cellular signaling pathways. This could lead to applications in treating diseases characterized by aberrant enzyme activity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a comparative study of pyrido[4,3-d]pyrimidine derivatives, several compounds were synthesized and tested against a panel of microbial strains. The most potent compounds demonstrated MIC values comparable to standard antibiotics .
  • Anticancer Activity : A specific derivative was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers .
  • Mechanistic Studies : Research involving molecular docking simulations has suggested that the compound binds effectively to DHFR and other targets involved in tumor growth regulation. This binding affinity correlates with observed biological activities .

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